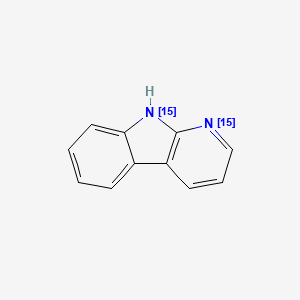

alpha-Carboline-15N2

Overview

Description

Alpha-Carboline-15N2 (also known as 15N2-α-carboline) is a synthetic compound derived from the amino acid tryptophan. It is a member of the 15N2-α-carboline family of compounds, which have been studied extensively for their pharmacological and biotechnological applications. 15N2-α-carboline is a highly potent and selective inhibitor of monoamine oxidase (MAO) type A (MAOA) and type B (MAOB). MAOA and MAOB are enzymes that are involved in the metabolism of serotonin, dopamine, and other neurotransmitters in the brain. 15N2-α-carboline has been found to have a wide range of potential therapeutic applications, including the treatment of depression, anxiety, and neurodegenerative diseases.

Scientific Research Applications

15N2-α-carboline has been studied extensively for its potential therapeutic applications. It has been found to be a highly potent and selective inhibitor of MAOA and MAOB, and it has been suggested that it may be useful in the treatment of depression, anxiety, and neurodegenerative diseases. In addition, 15N2-α-carboline has been found to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as an antidepressant, anxiolytic, and anticonvulsant.

Mechanism of Action

15N2-α-carboline is a highly potent and selective inhibitor of MAOA and MAOB. The mechanism of action of 15N2-α-carboline is not completely understood, but it is thought to involve the inhibition of the activity of these enzymes. By inhibiting the activity of MAOA and MAOB, 15N2-α-carboline is thought to increase the levels of serotonin, dopamine, and other neurotransmitters in the brain, which may lead to the therapeutic effects of the compound.

Biochemical and Physiological Effects

15N2-α-carboline has been found to have a wide range of biochemical and physiological effects. It has been found to increase the levels of serotonin, dopamine, and other neurotransmitters in the brain. In addition, 15N2-α-carboline has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have antidepressant, anxiolytic, and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 15N2-α-carboline in laboratory experiments is its high potency and selectivity for MAOA and MAOB. This allows for the study of the effects of 15N2-α-carboline on the brain and other organs in a very controlled and precise manner. However, 15N2-α-carboline is a synthetic compound and its effects on the body may not be fully understood. In addition, it is difficult to obtain 15N2-α-carboline in large quantities and it is expensive.

Future Directions

Future research on 15N2-α-carboline could focus on further understanding its mechanism of action and its effects on the brain and other organs. Additionally, research could also focus on the development of more efficient and cost-effective methods for synthesizing 15N2-α-carboline. Additionally, research could also focus on developing new therapeutic applications for 15N2-α-carboline, such as the treatment of depression, anxiety, and neurodegenerative diseases. Finally, further research could also focus on the potential side effects of 15N2-α-carboline and ways to minimize them.

properties

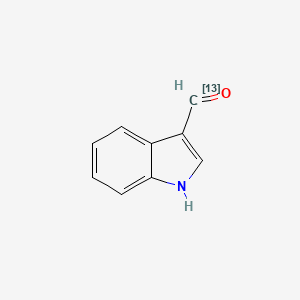

IUPAC Name |

9H-(115N)pyridino[2,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-2-6-10-8(4-1)9-5-3-7-12-11(9)13-10/h1-7H,(H,12,13)/i12+1,13+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMFPOGUJAAYHL-ULRYTFMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=C([15NH]2)[15N]=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

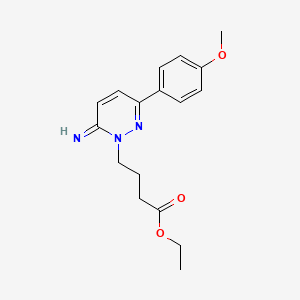

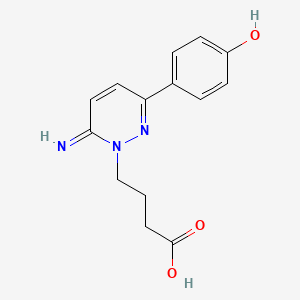

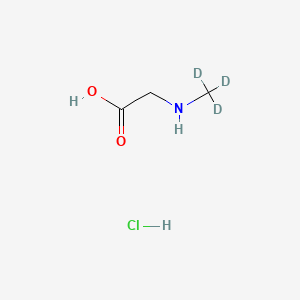

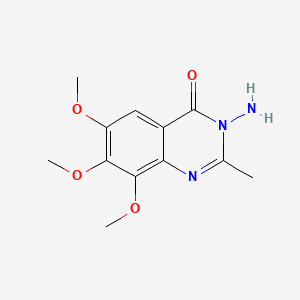

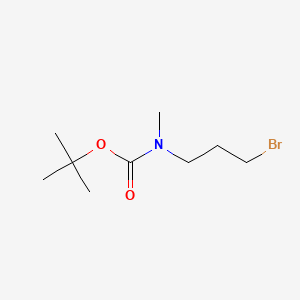

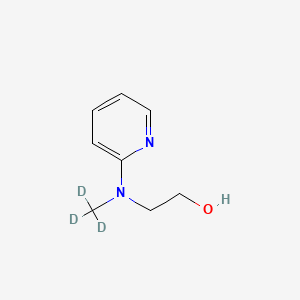

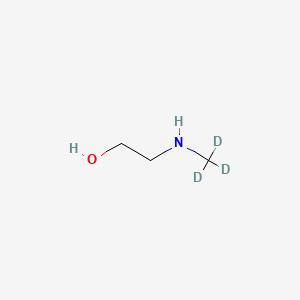

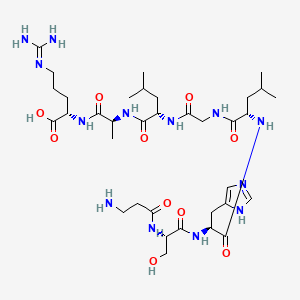

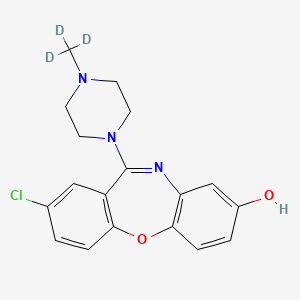

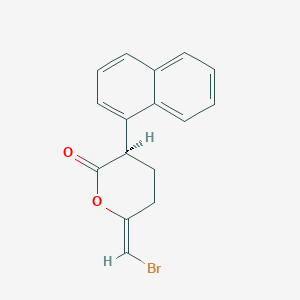

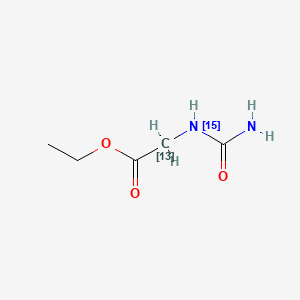

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.